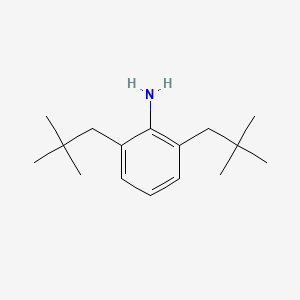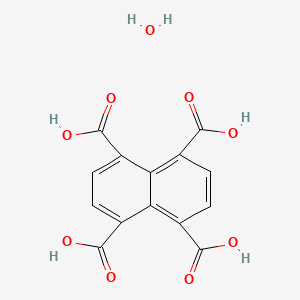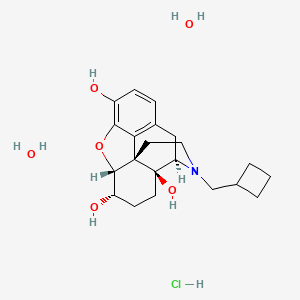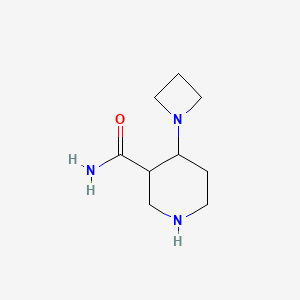
4-nitro-1-methyl-1,2-dihydro-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-1-methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by a nitro group at the 4-position and a methyl group at the 1-position, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-nitrobenzaldehyde with methylhydrazine, followed by cyclization in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of advanced catalytic systems.
Analyse Des Réactions Chimiques
4-nitro-1-methyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines. Major products formed from these reactions include amino derivatives, oxides, and substituted indazoles.
Applications De Recherche Scientifique
4-nitro-1-methyl-1,2-dihydro-indazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, modulating their activity and affecting cellular functions.
Comparaison Avec Des Composés Similaires
4-nitro-1-methyl-1,2-dihydro-indazol-3-one can be compared with other similar compounds, such as:
1-Methyl-2-nitro-1H-indazole: Similar structure but with the nitro group at the 2-position.
4-Nitro-1H-indazole: Lacks the methyl group at the 1-position.
1-Methyl-4-amino-1,2-dihydro-indazol-3-one: The nitro group is replaced with an amino group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.
Propriétés
Formule moléculaire |
C8H7N3O3 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
1-methyl-4-nitro-2H-indazol-3-one |
InChI |
InChI=1S/C8H7N3O3/c1-10-5-3-2-4-6(11(13)14)7(5)8(12)9-10/h2-4H,1H3,(H,9,12) |
Clé InChI |
LHRFLFNVVMKBEJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1511879.png)
![Benzo[b]thiophen-2-yl(cyclohexyl)methanol](/img/structure/B1511882.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B1511883.png)




![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1511923.png)



